molecular formula C8H3ClF6O B1403887 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417567-68-0

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1403887
CAS No.: 1417567-68-0
M. Wt: 264.55 g/mol
InChI Key: AIEIELIEVKRREV-UHFFFAOYSA-N
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Description

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a chlorobenzene derivative. One common method involves the reaction of 2-chlorobenzotrifluoride with trifluoromethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The trifluoromethoxy and trifluoromethyl groups can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are used for hydrogenation reactions.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Formation of trifluoromethoxybenzoic acid or trifluoromethylbenzoic acid.

    Reduction: Formation of cyclohexane derivatives with trifluoromethoxy and trifluoromethyl groups.

Scientific Research Applications

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-ethyl-4-(trifluoromethoxy)benzene
  • 2-Chloro-1-(methoxymethoxy)-4-(trifluoromethoxy)benzene
  • 2-Chloro-1-(cyclopropylmethoxy)-4-(trifluoromethoxy)benzene

Uniqueness

2-Chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and material science.

Properties

IUPAC Name

2-chloro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O/c9-6-4(7(10,11)12)2-1-3-5(6)16-8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEIELIEVKRREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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